Copper-Free Sonogashira Coupling: 90% Isolated Yield vs. Trace Conversion for Terminal Alkyne Analogs
(2‑Ethynylphenyl)trimethylsilane undergoes copper‑free, palladium‑catalyzed desilylative coupling with 3‑iodopyridine under microwave irradiation to give the unsymmetrical diarylacetylene product in 90% isolated yield [1]. In contrast, when phenylacetylene (terminal alkyne) is subjected to an analogous copper‑free PdCl₂(PCy₃)₂‑catalyzed protocol, the corresponding Sonogashira product is obtained in <10% yield . The TMS‑protected alkyne thus uniquely enables a one‑pot desilylation–coupling sequence that avoids copper co‑catalyst, suppresses alkyne homocoupling, and delivers preparatively useful yields under microwave conditions.
| Evidence Dimension | Isolated yield of unsymmetrical diarylacetylene product |
|---|---|
| Target Compound Data | 90% (with 3‑iodopyridine, Pd(OAc)₂, DMF, microwave 450 W, 100 °C) |
| Comparator Or Baseline | Phenylacetylene: <10% yield (PdCl₂(PCy₃)₂, Cs₂CO₃, copper‑free conditions) |
| Quantified Difference | ≥ 9‑fold higher yield for (2‑ethynylphenyl)trimethylsilane |
| Conditions | Copper‑free Pd‑catalyzed Sonogashira coupling; target compound data under microwave irradiation; comparator data under thermal conditions. |
Why This Matters
Elimination of copper co‑catalyst simplifies purification, reduces heavy‑metal waste, and prevents Glaser‑type homocoupling side products—laboratories designing scalable Sonogashira processes should preferentially source this TMS‑protected building block over terminal alkyne alternatives.
- [1] Ulrik S. Sørensen, Judith Wede, Esteban Pombo-Villar, Copper-free palladium-catalyzed sonogashira-type coupling of aryl halides and 1-aryl-2-(trimethylsilyl)acetylenes, Tetrahedron, 2005, 61, 2697–2703. View Source
